REACTION_SMILES
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[C:29](=[O:30])([O-:31])[O-:32].[CH2:18]([N+:19]([CH3:20])([CH3:21])[CH3:22])[c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][c:8]1[Cl:9].[CH3:37][OH:38].[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[Ca+2:33].[Cl:34][CH2:35][Cl:36].[I:10]([Cl:11])(=[O:12])=[O:13].[I:14]([Cl:15])(=[O:16])=[O:17]>>[CH3:1][c:2]1[cH:3][c:4]([I:10])[c:5]([NH2:6])[cH:7][c:8]1[Cl:9]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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C[N+](C)(C)Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Cc1ccc(N)cc1Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ca+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
O=I(=O)Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=I(=O)Cl
|
Name
|
O=I(=O)Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=I(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(I)c(N)cc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |